molecular formula C17H20FN3O3 B2709720 Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 1923140-15-1

Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

Cat. No.: B2709720
CAS No.: 1923140-15-1
M. Wt: 333.363
InChI Key: FCPLOWJGQWFHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a synthetic small molecule featuring a pyrrolidine ring fused with a 1,2,4-oxadiazole moiety. The oxadiazole ring is substituted at the 3-position with a 4-fluorophenyl group, while the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structure is designed to optimize interactions with biological targets, particularly enzymes like sphingosine kinase (SphK), which are implicated in inflammatory and oncogenic pathways .

Properties

IUPAC Name

tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-17(2,3)23-16(22)21-10-4-5-13(21)15-19-14(20-24-15)11-6-8-12(18)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPLOWJGQWFHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H20_{20}FN3_3O3_3
  • Molecular Weight : 321.35 g/mol
  • CAS Number : 1797919-86-8

The biological activity of this compound is largely attributed to its structural components, particularly the oxadiazole moiety. Compounds containing the 1,2,4-oxadiazole scaffold have been shown to exhibit various pharmacological effects, including anticancer and antimicrobial activities. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to improved interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF-715.63
HeLa10.38
A5490.12–2.78

These values indicate that the compound has comparable or superior activity to established chemotherapeutics like doxorubicin.

Flow cytometry assays have indicated that this compound induces apoptosis in cancer cells in a dose-dependent manner. Specifically, it increases p53 expression levels and activates caspase pathways, leading to programmed cell death. The molecular docking studies suggest strong interactions between the compound and target receptors, which may facilitate its anticancer effects.

Case Studies

  • Study on MCF-7 Cells : In vitro experiments showed that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells.
    • Findings : The compound's IC50_{50} was found to be 15.63 µM, similar to Tamoxifen (10.38 µM), indicating potential as an alternative therapeutic agent in breast cancer treatment.
  • Evaluation Against Other Cancer Lines : Additional studies evaluated the compound against various cancer lines including A549 (lung cancer) and HeLa (cervical cancer). The results showed a broad spectrum of activity with varying degrees of potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-1-carboxylates containing 1,2,4-oxadiazole substituents. Below is a detailed comparison with structurally related analogs from the literature:

Physicochemical and Spectroscopic Properties

  • NMR Profiles:

    • The target compound’s ¹H NMR would show distinct aromatic signals for the 4-fluorophenyl group (e.g., doublets near δ 7.2–7.8 ppm for fluorinated protons). This contrasts with indole-containing analogs, which exhibit characteristic indole NH signals (δ ~10–12 ppm in 3c and 3d) and upfield-shifted alkyl chain protons (δ 0.8–1.5 ppm) .
    • Boc-group protons consistently appear as a singlet near δ 1.4 ppm in all compounds .
  • Mass Spectrometry:

    • HRMS data for analogs confirm molecular ion peaks matching calculated values (e.g., [M+H]⁺ for 4p: Calc. 507.2960, Found: 507.2965 ). The target compound’s molecular weight (C₁₈H₂₂FN₃O₃) would be 347.16 g/mol, with a predicted [M+H]⁺ at 348.15.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step protocols. For example, formation of the 1,2,4-oxadiazole ring can be achieved via cyclization of a nitrile precursor with hydroxylamine, followed by coupling to a pyrrolidine scaffold. Key intermediates are characterized using:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm regiochemistry and monitor rotameric mixtures .
  • Mass spectrometry (ESI-MS, HRMS) to verify molecular weights .
  • Chromatographic purification (e.g., FCC with petroleum ether/acetone gradients) to isolate stereoisomers .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Acute Toxicity Mitigation: Use fume hoods, respiratory protection (N95 masks), and nitrile gloves to avoid inhalation/skin contact .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
  • Storage: Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How can conflicting NMR data (e.g., rotamers) be resolved during structural analysis?

Methodological Answer:

  • Variable-Temperature NMR: Perform experiments at elevated temperatures (e.g., 60°C) to coalesce rotameric signals and simplify splitting patterns .
  • NOE Correlations: Use 2D NOESY to identify spatial proximity of protons in rigid substructures (e.g., pyrrolidine rings) .
  • Comparative Crystallography: Cross-reference with X-ray structures of analogous compounds to confirm bond angles and torsional conformations .

Advanced: What strategies optimize yield in stereoselective pyrrolidine functionalization?

Methodological Answer:

  • Catalytic Systems: Use Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) to enhance enantioselectivity in Heck cyclizations .
  • Solvent Optimization: Polar aprotic solvents (e.g., dioxane) at 130°C improve reaction rates and stereochemical outcomes .
  • Protecting Group Selection: tert-Butoxycarbonyl (Boc) groups stabilize intermediates and simplify purification via acidolytic cleavage .

Basic: How is purity validated, and what thresholds are acceptable for biological assays?

Methodological Answer:

  • HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro studies .
  • Melting Point Consistency: Compare experimental mp values (e.g., 287.5–293.5°C) with literature to detect impurities .
  • Elemental Analysis: Validate C/H/N/S ratios within ±0.4% of theoretical values .

Advanced: How can computational methods predict physicochemical properties of derivatives?

Methodological Answer:

  • QSPR Modeling: Use Quantum Chemistry and Statistical Thermodynamics to predict logP, solubility, and stability .
  • Neural Networks: Train models on datasets of structurally related compounds to forecast bioactivity or metabolic pathways .
  • Docking Studies: Map the oxadiazole moiety’s electrostatic potential to assess binding affinity to target proteins (e.g., kinases) .

Basic: What are common degradation pathways, and how are they mitigated?

Methodological Answer:

  • Hydrolytic Degradation: The oxadiazole ring is susceptible to hydrolysis; store under anhydrous conditions with molecular sieves .
  • Photolysis: Protect from UV light using amber glassware or stabilizers (e.g., BHT) .
  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Advanced: How are stereochemical ambiguities resolved in derivatives with multiple chiral centers?

Methodological Answer:

  • Chiral HPLC: Use amylose-based columns with heptane/IPA gradients to separate enantiomers .
  • X-ray Crystallography: Solve crystal structures to assign absolute configurations (e.g., Cahn-Ingold-Prelog priorities) .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to confirm stereochemistry .

Basic: What analytical techniques confirm successful Boc deprotection?

Methodological Answer:

  • TLC Monitoring: Use ninhydrin staining to detect free amines post-deprotection .
  • ¹H NMR: Loss of tert-butyl singlet (~1.4 ppm) and emergence of NH signals confirm cleavage .
  • IR Spectroscopy: Disappearance of the Boc carbonyl stretch (~1680 cm⁻¹) .

Advanced: How are reaction conditions tailored to minimize byproducts in oxadiazole formation?

Methodological Answer:

  • Stoichiometric Control: Use 1.2 equiv of hydroxylamine to prevent over-cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 150°C) to suppress side reactions .
  • Additive Screening: DMAP or triethylamine enhances nitrile activation and regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.